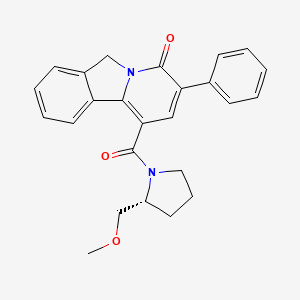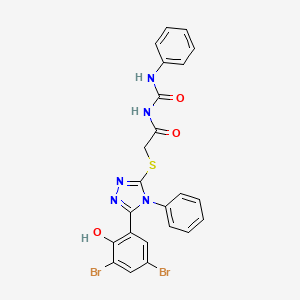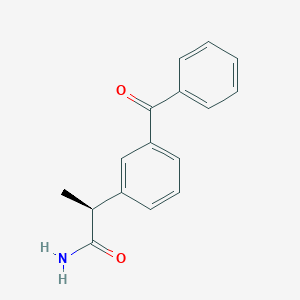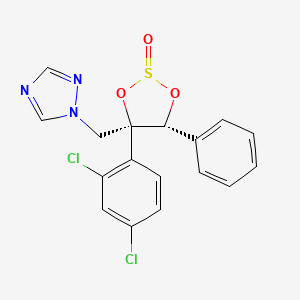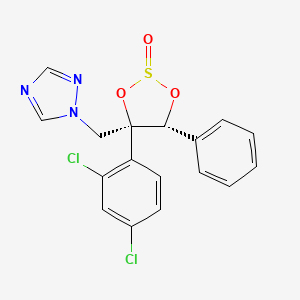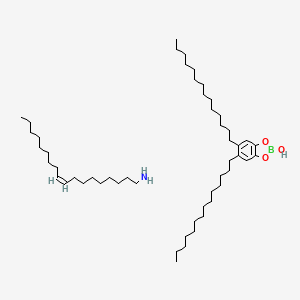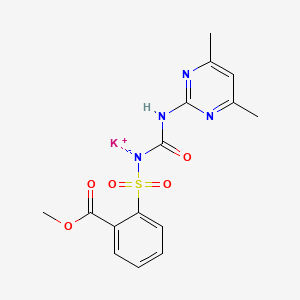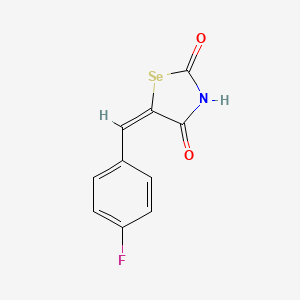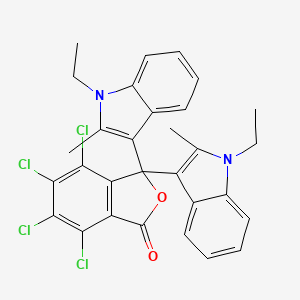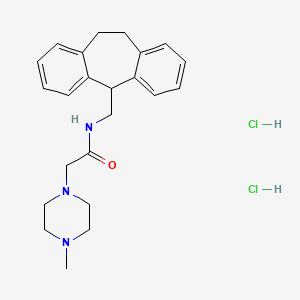
1-Piperazineacetamide, N-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)methyl)-4-methyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazineacetamide, N-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)methyl)-4-methyl-, dihydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a piperazine ring, an acetamide group, and a dibenzo(a,d)cycloheptene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineacetamide, N-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)methyl)-4-methyl-, dihydrochloride typically involves multiple steps. The starting materials often include piperazine, acetamide, and dibenzo(a,d)cycloheptene derivatives. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The process may also require specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Piperazineacetamide, N-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)methyl)-4-methyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-Piperazineacetamide, N-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)methyl)-4-methyl-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Piperazineacetamide, N-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)methyl)-4-methyl-, dihydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
1-Piperazineacetamide, N-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)methyl)-4-methyl-, dihydrochloride can be compared with other similar compounds, such as:
- 1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine
- 1-Piperazineethanol, 4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-α-[(5-quinolinyloxy)methyl]-
These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties
Propiedades
Número CAS |
117125-50-5 |
|---|---|
Fórmula molecular |
C23H31Cl2N3O |
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
2-(4-methylpiperazin-1-yl)-N-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylmethyl)acetamide;dihydrochloride |
InChI |
InChI=1S/C23H29N3O.2ClH/c1-25-12-14-26(15-13-25)17-23(27)24-16-22-20-8-4-2-6-18(20)10-11-19-7-3-5-9-21(19)22;;/h2-9,22H,10-17H2,1H3,(H,24,27);2*1H |
Clave InChI |
VTICFKOBXWACHK-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC(=O)NCC2C3=CC=CC=C3CCC4=CC=CC=C24.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


